SCD Inhibitor Potency: The 2-Bromo-5-Fluoro Pattern as a Critical Pharmacophore
The 2-bromo-5-fluoro substitution pattern is the foundational fragment of MK-8245, a liver-targeted SCD inhibitor. MK-8245 exhibits an IC50 of 1 nM for human SCD1 and 3 nM for rodent SCD1. [1] This level of potency is directly tied to the specific halogen arrangement. Comparatively, the 2-chloro-5-fluoro analog (MK-8245 analog compound 6) shows an IC50 of 7 nM for rat SCD, representing a 2.3-fold decrease in potency simply from replacing bromine with chlorine. This demonstrates that the 2-bromo-5-fluoro arrangement is a potency-optimized pharmacophore, making the target compound the preferred building block for constructing lead molecules in this validated therapeutic space.
| Evidence Dimension | Inhibitory potency (IC50) of the final drug molecule containing the phenoxy moiety |
|---|---|
| Target Compound Data | Fragment present in MK-8245: IC50 = 1 nM (human SCD1), 3 nM (rat/mouse SCD1) [1] |
| Comparator Or Baseline | Fragment substituted with 2-chloro-5-fluoro: IC50 = 7 nM (rat SCD) for MK-8245 analog compound 6 |
| Quantified Difference | 2.3-fold improvement in potency (3 nM vs 7 nM) for the bromo-fluoro fragment over the chloro-fluoro analog |
| Conditions | In vitro enzyme inhibition assay on recombinant human, rat, and mouse SCD1 |
Why This Matters
For researchers replicating or optimizing SCD inhibitor leads, sourcing the exact 2-bromo-5-fluoro building block ensures the highest baseline potency for the resulting compound series.
- [1] Oballa RM, et al. Development of a liver-targeted stearoyl-CoA desaturase (SCD) inhibitor (MK-8245) to establish a therapeutic window for the treatment of diabetes and dyslipidemia. J Med Chem. 2011;54(14):5082-5096. PMID: 21661758. View Source
